molecular formula C12H15NO2 B1609764 Piperidin-1-YL benzoate CAS No. 5542-49-4

Piperidin-1-YL benzoate

Cat. No. B1609764
CAS RN: 5542-49-4
M. Wt: 205.25 g/mol
InChI Key: XXZBTNPVRWWWPI-UHFFFAOYSA-N
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Scientific Research Applications

Enhancing Memory and Cognitive Functions

Piperidin-1-YL benzoate derivatives have been explored for their potential in enhancing cognitive functions. For instance, a study on a drug that facilitates glutamatergic transmission in the brain, found that intraperitoneal injections of this drug markedly increased the degree and duration of long-term potentiation in rats, suggesting a potential application in memory enhancement and cognitive functions (Stäubli et al., 1994).

Corrosion Inhibition

Piperidin-1-YL benzoate derivatives have been investigated for their role in corrosion inhibition, particularly on iron surfaces. A study in 2018 explored the interaction of these derivatives with iron, finding that they could effectively inhibit corrosion, highlighting their potential application in materials science and engineering (Belghiti et al., 2018).

Antibacterial Applications

Certain compounds of Piperidin-1-YL benzoate have been synthesized and evaluated for their antibacterial activities. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, indicating their potential as new classes of antibacterial agents (He et al., 2003).

Acetylcholinesterase Inhibition

Studies have explored the use of Piperidin-1-YL benzoate derivatives as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission. These compounds have shown potential as anti-acetylcholinesterase agents, which could be significant in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

Antimicrobial Activity in Agriculture

Derivatives of Piperidin-1-YL benzoate have been studied for their antimicrobial properties against pathogens affecting tomato plants. These studies have shown that these compounds can be effective in controlling bacterial andfungal pathogens in agriculture, suggesting their potential use in plant protection and yield enhancement (Vinaya et al., 2009).

Enhancing Intestinal Absorption

Research has shown that Piperidin-1-YL benzoate derivatives can affect the absorptive functions of the intestine. A study found that piperine, a derivative, significantly stimulated the activity of gamma-glutamyl transpeptidase, enhanced the uptake of amino acids, and increased lipid peroxidation in rat jejunal cells. These findings suggest potential applications in enhancing drug absorption and nutrient uptake (Johri et al., 1992).

Cancer Treatment Research

Piperidin-1-YL benzoate compounds have been evaluated for their potential application in cancer treatment. A study on novel anaplastic lymphoma kinase inhibitors, which included Piperidin-1-YL benzoate derivatives, indicated potential applications in cancer pharmacotherapy (Teffera et al., 2013).

Local Anesthetic Properties

Alkynylpiperidine derivatives, related to Piperidin-1-YL benzoate, have been studied for their local anesthetic properties. Research has indicated that these compounds can be more effective than traditional anesthetics like lidocaine and novocaine, suggesting their use in medical anesthesia (Zhumakova et al., 2021).

Anti-Seizure Effects

Piperidin-1-YL benzoate derivatives have been explored for their anti-seizure properties. Piperine, for instance, was found to exert significant anti-seizure effects through the activation of the TRPV1 receptor in mice, offering insights into new treatment avenues for epilepsy (Chang-Yuan Chen et al., 2013)

properties

IUPAC Name

piperidin-1-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZBTNPVRWWWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460874
Record name 1-(Benzoyloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-YL benzoate

CAS RN

5542-49-4
Record name 1-(Benzoyloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
M Nomura, K Yumoto, T Shinozaki, S Isogai… - Bioorganic & medicinal …, 2012 - Elsevier
A series of novel cyclic amine-substituted benzoic acid derivatives were synthesized and evaluated for their PPARα agonist activity. Strucure-activity relationship studies led to the …
Number of citations: 6 www.sciencedirect.com
G Li, S Qian, C Wang, J You - Angewandte Chemie, 2013 - Wiley Online Library
… Cross-coupling of piperidin-1-yl benzoate 2 a with a variety of … ), which is generated in situ from piperidin-1-yl benzoate (2 a), to … the catalytic cycle with piperidin-1-yl benzoate 2 a, which …
Number of citations: 28 onlinelibrary.wiley.com
J Zhang, J Geng, G Zheng, J Dai, Z Fu - Chemical Communications, 2014 - pubs.rsc.org
A unique hydrothermal selective hydrogenation process is carried out effectively in a simple and friendly way without adding any precious metal catalysts and hydrogen gas from outside…
Number of citations: 19 pubs.rsc.org
HQ Geng, XF Wu - Chemical Communications, 2022 - pubs.rsc.org
… When the piperidin-1-yl benzoate was replaced with piperidin-1-yl 4-(dimethylamino)benzoate, a similar yield of 1c was obtained. Additionally, the synthesis of 1c can be enlarged to 1 …
Number of citations: 5 pubs.rsc.org
S Patterson, C Lorenz, AMZ Slawin… - QSAR & …, 2004 - Wiley Online Library
High throughput synthetic chemistry continues to develop in response to the challenges set by the genome projects. The ability to prepare large numbers of potentially bioactive …
Number of citations: 13 onlinelibrary.wiley.com
M Ishikawa, M Tsushima, D Kubota… - … Process Research & …, 2008 - ACS Publications
(2S)-Benzenesulfonylamino-3-[3-methoxy-4-{4-(1,4,5,6-tetrahydropyrimidin-2-ylamino)piperidin-1-yl}benzoylamino]propionic acid, MN-447, is a potent antagonist of the integrins α v β 3 …
Number of citations: 12 pubs.acs.org
L Wu, O Zatolochnaya, B Qu, L Wu, LA Wells… - Organic …, 2019 - ACS Publications
… Only a trace amount of the product 4ad was observed with piperidin-1-yl benzoate 2d. In the case of azepan-1-yl benzoate 2e, 98.5:1.5 er and 52% yield were obtained. …
Number of citations: 23 pubs.acs.org
D Kubota, M Ishikawa, M Ishikawa, N Yahata… - Bioorganic & medicinal …, 2006 - Elsevier
To establish the in vivo efficacy of α v β 3 /α IIb β 3 dual antagonists possessing a tricyclic pharmacophore, a corresponding α v β 3 -selective antagonist was required as a control. We …
Number of citations: 22 www.sciencedirect.com
LJ Peterson, JK Kirsch, JP Wolfe - Organic letters, 2018 - ACS Publications
… The coupling of piperidin-1-yl benzoate 3b with d-7b gave slightly higher diastereoselectivity (7:1 dr) than was obtained with morpholino benzoate. Thus, in contrast to the related copper…
Number of citations: 32 pubs.acs.org
A Drageset, HR Bjørsvik - European Journal of Organic …, 2018 - Wiley Online Library
… (ii) Attempts to trap an expected acyl radical did not afford the anticipated piperidin-1-yl benzoate product (Scheme 4a), which further on indicate that free radicals are not involved in the …

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